

MRT199665 solubility issues and solutions

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Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327

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MRT199665 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **MRT199665**.

Frequently Asked Questions (FAQs)

Q1: What is **MRT199665** and what is its primary mechanism of action?

MRT199665 is a potent and ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).^{[1][2][3][4]} It exhibits high selectivity for these kinases, leading to the inhibition of downstream signaling pathways.^[4] A key effect of **MRT199665** is the inhibition of the phosphorylation of the SIK substrate CRTC3 at Serine 370.^{[1][2][5][6]} In the context of acute myeloid leukemia (AML), **MRT199665** has been shown to block the phosphorylation of MEF2C at Serine 222, leading to apoptosis in MEF2C-activated AML cells.^{[1][4]}

Q2: What are the common research applications for **MRT199665**?

MRT199665 is primarily used in cancer research, particularly in studies involving acute myeloid leukemia (AML), where it has been shown to reduce leukemia growth and induce apoptosis.^{[1][4]} It is also utilized in immunology and inflammation research due to its ability to modulate cytokine production. For instance, it can increase the production of anti-inflammatory IL-10 and Nurr77 mRNA in response to LPS stimulation.^{[1][5]}

Q3: How should I store **MRT199665** powder and stock solutions?

For long-term storage, the powdered form of **MRT199665** should be kept at -20°C for up to three years.^[5] Once dissolved in a solvent, the stock solution is best stored at -80°C and should be used within one year to prevent inactivation from repeated freeze-thaw cycles.^{[1][5]}^[7] It is recommended to aliquot the stock solution into smaller volumes for individual experiments.^{[1][7]}

Troubleshooting Guide

Issue 1: **MRT199665** is not dissolving properly or is precipitating out of solution.

Possible Cause: The incorrect solvent or concentration is being used. **MRT199665** has specific solubility characteristics.

Solutions:

- Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of **MRT199665**.^[1]
- Concentration: Adhere to the recommended concentration ranges. High concentrations may exceed the solubility limit.
- Aiding Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1]
- For In Vivo Studies: Due to the potential for precipitation in aqueous solutions, specific formulations are required for animal studies. These typically involve a co-solvent system. Refer to the In Vivo Formulation Protocols section for detailed instructions.

Issue 2: Inconsistent or unexpected results in cell-based assays.

Possible Cause 1: Degradation of the **MRT199665** stock solution.

Solution:

- Proper Storage: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Fresh Preparation: If in doubt, prepare a fresh stock solution from the powder.

Possible Cause 2: Paradoxical activation of AMPK.

Solution:

- Concentration Optimization: Studies have shown that while **MRT199665** is an AMPK inhibitor, it can cause a modest paradoxical increase in AMPK activity and Thr172 phosphorylation under certain conditions, though it still inhibits downstream targets like ACC. [\[8\]](#) It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired inhibitory effect in your specific cell line and experimental setup.

Possible Cause 3: Cell line sensitivity.

Solution:

- Cell Line Characterization: Sensitivity to **MRT199665** can be dependent on the genetic background of the cell line, such as the presence of MEF2C phosphorylation in AML cells.[\[4\]](#) Human AML cell lines with endogenous MEF2C phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13, and Kasumi-1) are significantly more sensitive than those lacking it.[\[1\]](#)

Data Presentation

Table 1: Solubility of **MRT199665** in DMSO

Concentration (mM)	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1	2.1296 mL	10.6478 mL	21.2956 mL
5	0.4259 mL	2.1296 mL	4.2591 mL
10	0.2130 mL	1.0648 mL	2.1296 mL
15	0.1420 mL	0.7099 mL	1.4197 mL

Data sourced from MedChemExpress.[\[1\]](#)[\[7\]](#)

Table 2: IC₅₀ Values of **MRT199665** for Various Kinases

Kinase Family	Kinase	IC ₅₀ (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	
MARK4	2	
AMPK	AMPKα1	10
AMPKα2	10	110
SIK	SIK1	
SIK2	12	
SIK3	43	

Data sourced from multiple suppliers and research articles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Preparation of **MRT199665** Stock Solution

- Objective: To prepare a concentrated stock solution of **MRT199665** for in vitro experiments.
- Materials:
 - **MRT199665** powder
 - Dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:

1. Calculate the required amount of **MRT199665** powder and DMSO to achieve the desired stock concentration (refer to Table 1 for guidance).
2. Add the appropriate volume of DMSO to the vial containing the **MRT199665** powder.
3. Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
4. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
5. Store the aliquots at -80°C.

Protocol 2: In Vivo Formulation Protocols

For animal studies, it is crucial to use a formulation that ensures the solubility of **MRT199665** in an aqueous environment. The following are established protocols:

Formulation A: PEG300 and Tween-80 based[[1](#)]

- Preparation of Stock Solution: First, prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).
- Solvent Mixture Preparation: In a sterile tube, combine the following in order, ensuring to mix well after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Final Concentration: This protocol yields a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

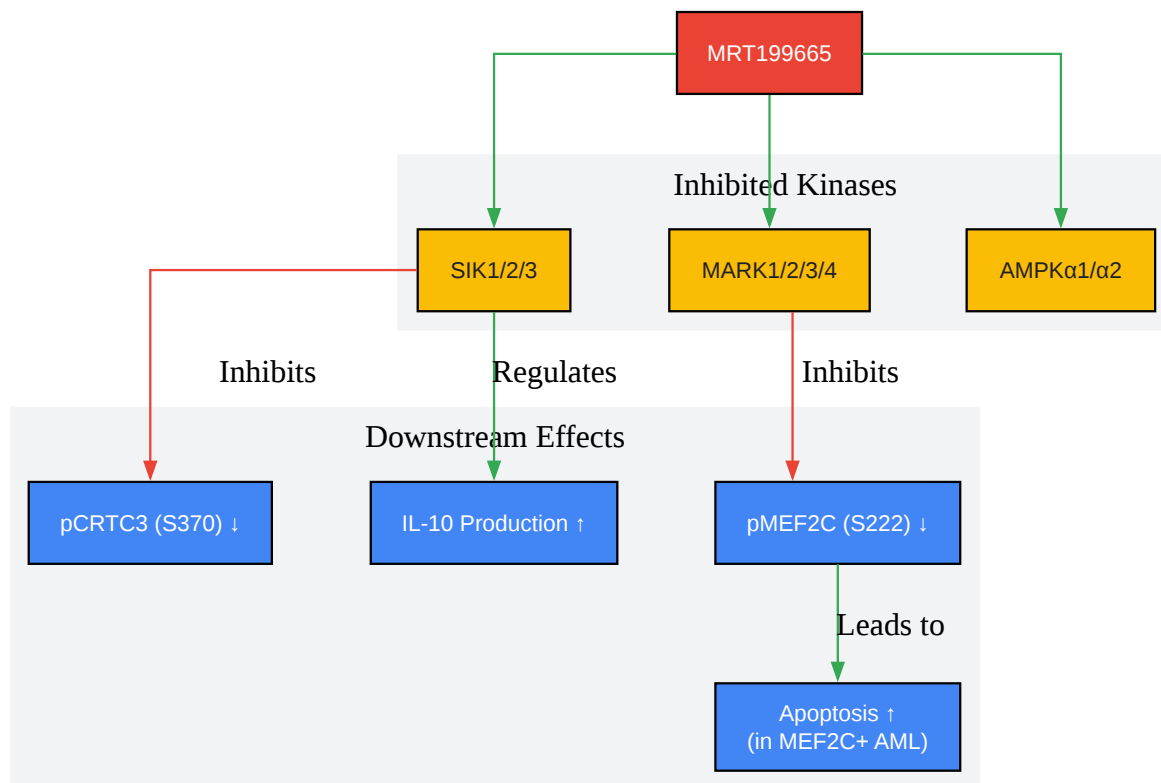
Formulation B: SBE- β -CD based[[1](#)]

- Preparation of Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).
- Solvent Mixture Preparation:
 - Prepare a 20% solution of SBE- β -CD in saline.
 - Add 10% of the DMSO stock solution to 90% of the 20% SBE- β -CD in saline solution.
 - Mix thoroughly.
- Final Concentration: This protocol results in a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Formulation C: Corn Oil based^[1]

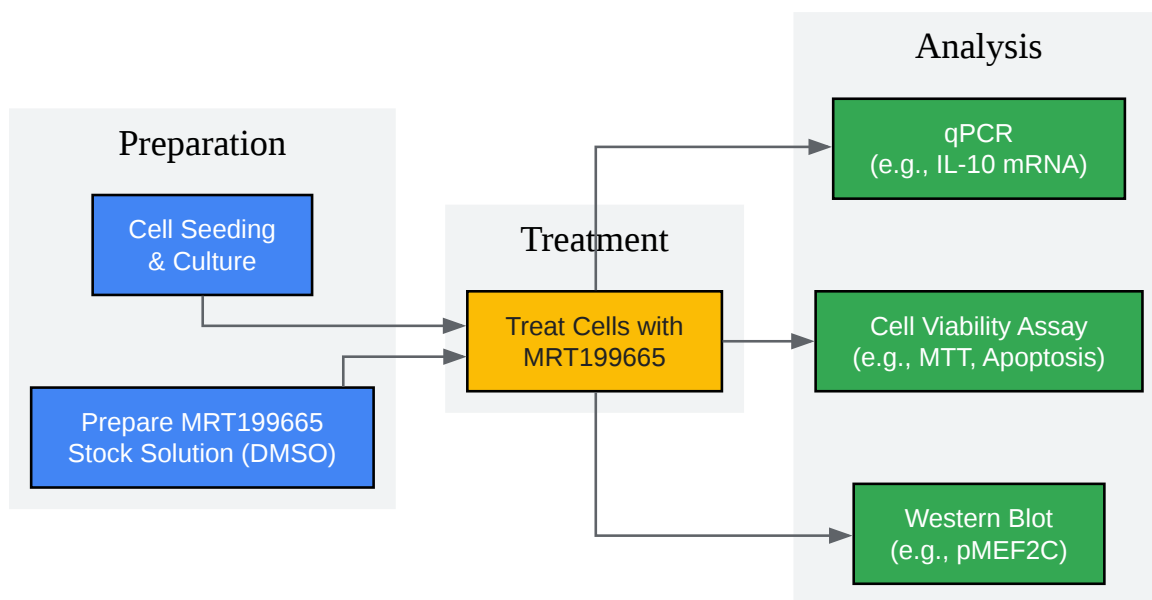
- Preparation of Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).
- Solvent Mixture Preparation:
 - Add 10% of the DMSO stock solution to 90% corn oil.
 - Mix thoroughly.
- Final Concentration: This protocol provides a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Visualizations



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Caption: **MRT199665** signaling pathway inhibition.



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Caption: General experimental workflow for **MRT199665**.

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